molecular formula C22H24FN3O2 B4871635 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B4871635
M. Wt: 381.4 g/mol
InChI Key: XYLLAICWNBZWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperazine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluorophenylpiperazine with a suitable acylating agent to introduce the carbonyl group. This intermediate is then reacted with 1-(3-methylphenyl)pyrrolidin-2-one under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one
  • **4-{[4-(4-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one
  • **4-{[4-(4-Methylphenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c1-16-3-2-4-20(13-16)26-15-17(14-21(26)27)22(28)25-11-9-24(10-12-25)19-7-5-18(23)6-8-19/h2-8,13,17H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLLAICWNBZWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methylphenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.